MI-63 Exhibits >10,000-Fold Selectivity for MDM2 Over Bcl-2/Bcl-xL
MI-63 demonstrates >10,000-fold selectivity for MDM2 over Bcl-2 and Bcl-xL proteins [1]. This selectivity margin is a key differentiator from earlier-generation MDM2 inhibitors, which often exhibited significant off-target binding to Bcl-2 family proteins, complicating mechanistic interpretation.
| Evidence Dimension | Selectivity (fold-difference) |
|---|---|
| Target Compound Data | >10,000-fold selectivity for MDM2 |
| Comparator Or Baseline | Bcl-2/Bcl-xL proteins (off-target control) |
| Quantified Difference | >10,000-fold higher affinity for MDM2 than Bcl-2/Bcl-xL |
| Conditions | Biochemical binding assays; Ki determination for MDM2 vs. Bcl-2/Bcl-xL |
Why This Matters
High target selectivity minimizes off-target confounding in p53 pathway studies, ensuring that observed phenotypes are attributable to MDM2 inhibition rather than unintended modulation of apoptotic regulators.
- [1] Ding K, Lu Y, Nikolovska-Coleska Z, et al. Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction. J Med Chem. 2006 Jun 15;49(12):3432-5. doi: 10.1021/jm051122a. PMID: 16759082. View Source
